

Controlling 4-Nitrososulfamethoxazole in ANDA Filings: A Guide for Generic Drug Development

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Compound of Interest

Compound Name: 4-Nitrososulfamethoxazole

Cat. No.: B028833

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[City, State] – [Date] – As regulatory scrutiny over potential genotoxic impurities in pharmaceutical products intensifies, this document provides detailed application notes and protocols for the identification, quantification, and control of **4-Nitrososulfamethoxazole** in Abbreviated New Drug Application (ANDA) filings for sulfamethoxazole-containing products. This guide is intended for researchers, scientists, and drug development professionals to ensure compliance with current regulatory expectations.

4-Nitrososulfamethoxazole is a potential impurity that can form during the synthesis of the sulfamethoxazole drug substance or during the shelf-life of the finished drug product. As a nitrosamine, it is classified as a potential mutagenic impurity, necessitating a robust control strategy in any ANDA submission. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines on the control of nitrosamine impurities in pharmaceuticals[1][2].

This document outlines the necessary steps for risk assessment, the establishment of acceptable intake limits, and provides a detailed analytical protocol for the quantification of **4-Nitrososulfamethoxazole**. Adherence to these guidelines is critical for the successful submission and approval of an ANDA for generic sulfamethoxazole products. A reference standard for **4-Nitrososulfamethoxazole** is commercially available and is suitable for use in analytical method development and validation for ANDA submissions[3][4].

Application Notes

Regulatory Framework and Significance

The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties[2]. The FDA and other regulatory agencies require a thorough risk assessment for the presence of nitrosamine impurities in all drug products[5]. For ANDA filings, this includes an evaluation of the potential for **4-Nitrososulfamethoxazole** formation from the drug substance synthesis, manufacturing process of the drug product, and potential degradation during storage.

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Nitrosamines fall under a "cohort of concern" and often require control at or below the acceptable intake (AI) limit.

Risk Assessment and Control Strategy

A comprehensive risk assessment should be performed to identify the potential sources of **4-Nitrososulfamethoxazole**. This includes an evaluation of the sulfamethoxazole synthesis route, the potential for nitrosating agents to be present, and the stability of the drug product.

A control strategy should be developed based on the risk assessment. This may include:

- Modification of the synthetic route to avoid the formation of **4-Nitrososulfamethoxazole**.
- Implementation of in-process controls to monitor and limit the formation of the impurity.
- Setting an appropriate specification for **4-Nitrososulfamethoxazole** in the drug substance and/or drug product.

The control strategy should be justified and documented in the ANDA submission.

Genotoxicity Assessment

While specific Ames test data for **4-Nitrososulfamethoxazole** is not readily available in the public domain, as a nitrosamine, it should be considered a potential mutagenic impurity. The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the

mutagenic potential of chemical compounds[6][7][8]. In the absence of specific data, a conservative approach should be taken, and the impurity should be controlled to a level that poses a negligible carcinogenic risk.

Establishing Acceptable Intake (AI) Limits

The acceptable intake (AI) for a nitrosamine impurity is typically determined based on its carcinogenic potential. The FDA provides guidance on calculating AI limits for nitrosamine impurities. For potent mutagens, the Threshold of Toxicological Concern (TTC) approach is often applied. The AI for many nitrosamines is set at 26.5 ng/day. The specific AI for **4-Nitrososulfamethoxazole** should be scientifically justified based on available data or a read-across approach from structurally similar nitrosamines.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the control of **4-Nitrososulfamethoxazole** in an ANDA filing.

Parameter	Value	Regulatory Guidance/Reference
Acceptable Intake (AI)	26.5 ng/day (default for potent nitrosamines)	FDA Guidance on Control of Nitrosamine Impurities[9]
Threshold of Toxicological Concern (TTC)	1.5 µg/day (for lifetime exposure to a mutagenic impurity)	ICH M7
Reporting Threshold	0.05%	ICH Q3B(R2)
Identification Threshold	0.10%	ICH Q3B(R2)
Qualification Threshold	0.15% or 1 mg/day TDI, whichever is lower	ICH Q3B(R2)

Note: The AI for nitrosamines often overrides the standard ICH qualification thresholds for impurities.

Experimental Protocols

Protocol for Genotoxicity Assessment (Bacterial Reverse Mutation Assay - Ames Test)

This protocol provides a general framework for assessing the mutagenic potential of **4-Nitrososulfamethoxazole**.

Objective: To evaluate the mutagenic potential of **4-Nitrososulfamethoxazole** using the Ames test with and without metabolic activation.

Materials:

- **4-Nitrososulfamethoxazole** reference standard
- *Salmonella typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537)
- *Escherichia coli* tester strain (e.g., WP2 uvrA)
- S9 fraction from Aroclor 1254-induced rat liver for metabolic activation
- Positive and negative controls
- Minimal glucose agar plates
- Top agar

Procedure:

- Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of **4-Nitrososulfamethoxazole**.
- Main Experiment (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial tester strain culture, 0.1 mL of the test article solution (or solvent control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (without metabolic activation). b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

- Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive response is defined as a dose-related increase in the number of revertant colonies that is at least twice the background (solvent control) count.

Acceptance Criteria: The test is considered valid if the negative and positive controls perform as expected.

Protocol for Quantification of 4-Nitrososulfamethoxazole in Sulfamethoxazole Drug Product by LC-MS/MS

This protocol is a general method that should be validated according to ICH Q2(R1) guidelines for its intended use.

Objective: To quantify the level of **4-Nitrososulfamethoxazole** in a sulfamethoxazole drug product using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method^{[10][11][12]}.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column: C18, 2.1 x 100 mm, 1.8 μ m

Reagents and Materials:

- **4-Nitrososulfamethoxazole** reference standard
- Sulfamethoxazole drug product
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade

Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: 5% B to 95% B over 10 minutes
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion (m/z): [M+H]⁺ of **4-Nitrososulfamethoxazole**
 - Product Ions (m/z): To be determined by direct infusion of the reference standard.
- Source Parameters: Optimize for maximum sensitivity.

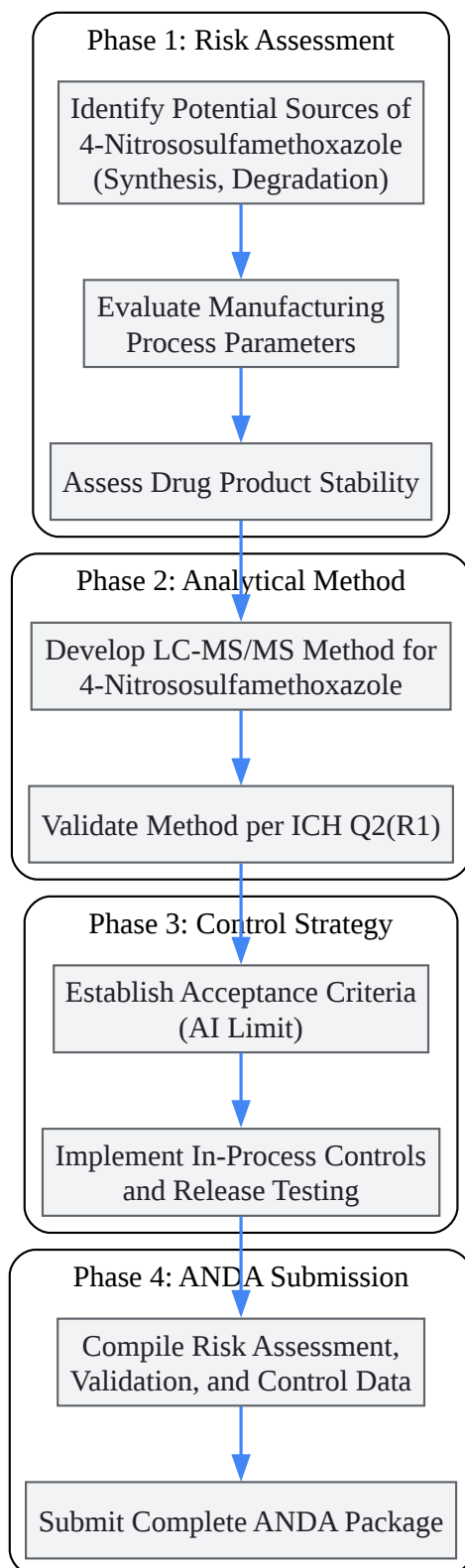
Procedure:

- Standard Solution Preparation: Prepare a stock solution of **4-Nitrososulfamethoxazole** reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution with a suitable solvent (e.g., 50:50 water:acetonitrile).
- Sample Preparation: a. Weigh and crush a representative number of sulfamethoxazole tablets. b. Accurately weigh a portion of the powdered tablets equivalent to a single dose of sulfamethoxazole into a volumetric flask. c. Add a suitable extraction solvent (e.g., methanol or a mixture of water and acetonitrile) and sonicate for 15-30 minutes to extract the analytes. d. Dilute to volume with the extraction solvent. e. Centrifuge or filter the sample solution to

remove excipients. f. Further dilute the supernatant/filtrate if necessary to fall within the calibration range.

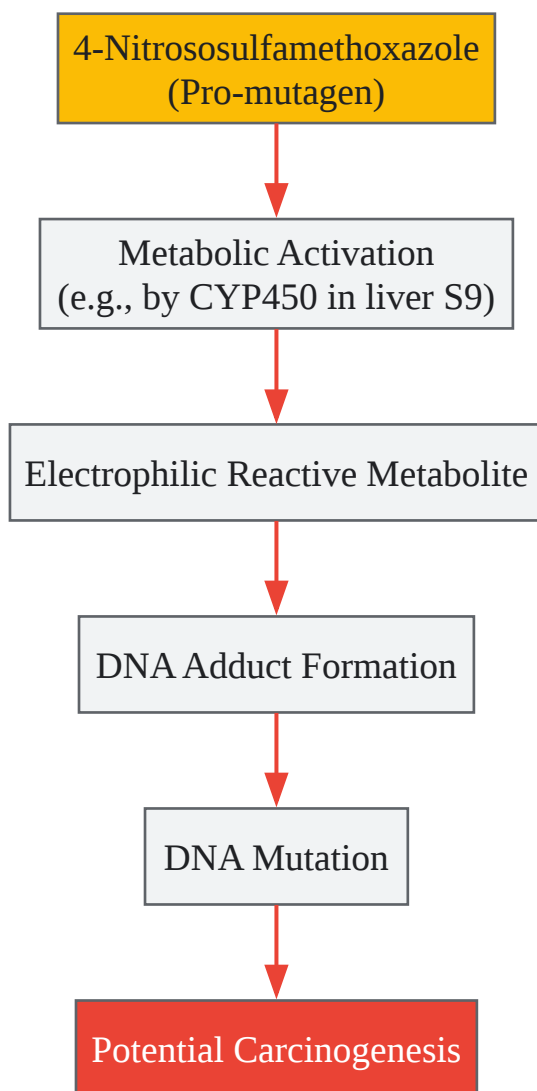
- Analysis: Inject the standard solutions and sample preparations into the LC-MS/MS system.
- Quantification: Construct a calibration curve by plotting the peak area of **4-Nitrososulfamethoxazole** against its concentration. Determine the concentration of **4-Nitrososulfamethoxazole** in the sample preparations from the calibration curve.

Visualizations



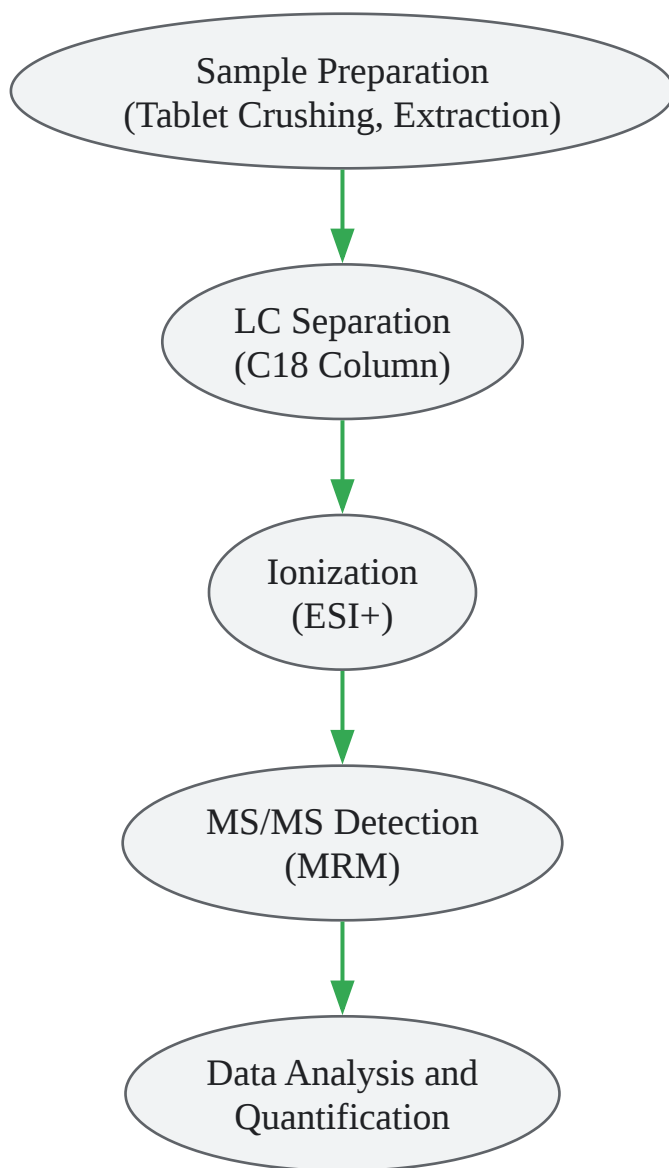
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Caption: Workflow for **4-Nitrososulfamethoxazole** Control in ANDA Filing.



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Caption: Proposed Genotoxic Pathway of **4-Nitrososulfamethoxazole**.



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Caption: LC-MS/MS Experimental Workflow for Impurity Quantification.

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- To cite this document: BenchChem. [Controlling 4-Nitrososulfamethoxazole in ANDA Filings: A Guide for Generic Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028833#use-of-4-nitrososulfamethoxazole-in-abbreviated-new-drug-application-anda-filing]

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